molecular formula C15H12O4 B1631633 3,6-Dimethoxyxanthone CAS No. 15007-07-5

3,6-Dimethoxyxanthone

Cat. No. B1631633
CAS RN: 15007-07-5
M. Wt: 256.25 g/mol
InChI Key: XAXSPYAXUNVJBL-UHFFFAOYSA-N
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Description

3,6-Dimethoxyxanthone is a type of xanthone, a class of secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . Xanthones have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . The chemical formula of 3,6-Dimethoxyxanthone is C13H8O4 .


Synthesis Analysis

The synthesis of xanthones involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .


Molecular Structure Analysis

The main structure of xanthones is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .


Chemical Reactions Analysis

The enzymes responsible for the reaction that produces these xanthones from 1,3,6,7-THX are norathyriol 6-O-glucosyltransferase (StrGT9) and malonyl-CoA acyltransferase (StrAT2). StrGT9 glucosylates 1,3,6,7-THX to Xt1, which in turn is malonylated in the presence of malonyl-CoA to Xt2 by StrAT2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dimethoxyxanthone include a melting point of approximately 350°C, a boiling point of approximately 330°C, and a density of 1.3036 . Its refractive index is estimated to be 1.4977 .

Scientific Research Applications

Synthetic Intermediate

3,6-Dimethoxy-9H-xanthen-9-one is a synthetic intermediate . It is used in the synthesis of various other compounds, playing a crucial role in the development of new substances .

Synthesis of Fluorescein Derivatives

This compound has been used in the synthesis of fluorescein derivatives . Fluorescein derivatives are commonly used in biochemistry and medicine for staining and visualizing cellular and tissue structures .

Anticancer Applications

3,6-Dimethoxy-9H-xanthen-9-one has been used in the synthesis of compounds with anticancer activities . For instance, it has been used in the synthesis of novel xanthone derivatives with 3,6-substituted chains that have shown potential anticancer effects .

Acetylcholinesterase Inhibitory Activities

This compound has also been used in the synthesis of compounds with acetylcholinesterase inhibitory activities . Acetylcholinesterase inhibitors are used in the treatment of diseases like Alzheimer’s and Myasthenia Gravis .

Antioxidant Activities

Xanthones, including 3,6-Dimethoxy-9H-xanthen-9-one, are known for their antioxidant activities . They can counteract oxidative stress, which is beneficial in managing various health conditions, including cardiovascular diseases and cancer .

Anti-inflammatory Activities

3,6-Dimethoxy-9H-xanthen-9-one and its derivatives have shown anti-inflammatory activities . They can modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a key role in the cellular response to oxidative stress and inflammation .

Future Directions

The mechanisms underlying the synthesis of xanthones like 3,6-Dimethoxyxanthone need to be further investigated in order to exploit them for application purposes . The information collected from current research will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology application .

properties

IUPAC Name

3,6-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-17-9-3-5-11-13(7-9)19-14-8-10(18-2)4-6-12(14)15(11)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXSPYAXUNVJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethoxy-9H-xanthen-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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